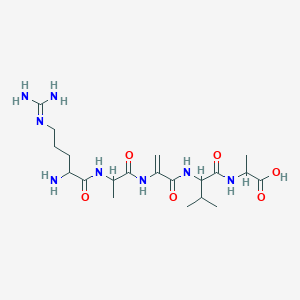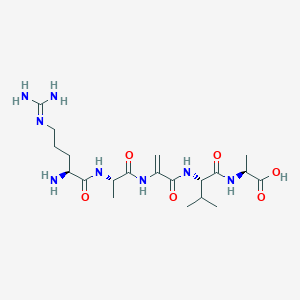
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is a synthetic peptide composed of the amino acids arginine, alanine, dehydroalanine, valine, and alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction. Common deprotecting agents include trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH can undergo various chemical reactions, including:
Oxidation: The dehydroalanine residue can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert dehydroalanine to alanine.
Substitution: Nucleophilic substitution reactions can occur at the dehydroalanine residue, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with dehydroalanine under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The dehydroalanine residue can act as a reactive site for covalent modification of target proteins, potentially altering their function and activity. This modification can affect various cellular pathways, leading to changes in cell behavior and function.
相似化合物的比较
Similar Compounds
H-DL-Arg-DL-Ala-DL-Val-DL-Ala-OH: Lacks the dehydroalanine residue, making it less reactive.
H-DL-Arg-DL-Ala-DL-Leu-DL-Ala-OH: Contains leucine instead of valine, which can affect its hydrophobicity and interaction with target proteins.
H-DL-Arg-DL-Ala-DL-Ser-DL-Ala-OH: Contains serine instead of dehydroalanine, making it less prone to nucleophilic substitution reactions.
Uniqueness
H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is unique due to the presence of the dehydroalanine residue, which provides a reactive site for various chemical modifications. This feature makes it a valuable tool for studying protein interactions and developing therapeutic agents.
属性
分子式 |
C20H36N8O6 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
2-[[2-[2-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]prop-2-enoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H36N8O6/c1-9(2)14(18(32)27-12(5)19(33)34)28-16(30)11(4)25-15(29)10(3)26-17(31)13(21)7-6-8-24-20(22)23/h9-10,12-14H,4,6-8,21H2,1-3,5H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,22,23,24) |
InChI 键 |
VZQHRKZCAZCACO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(=C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)


![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)

![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
![5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid](/img/structure/B10772959.png)
![(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate](/img/structure/B10772973.png)
